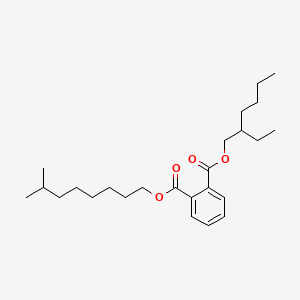

2-Ethylhexyl isononyl phthalate

Description

Properties

CAS No. |

85851-92-9 |

|---|---|

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C25H40O4/c1-5-7-15-21(6-2)19-29-25(27)23-17-12-11-16-22(23)24(26)28-18-13-9-8-10-14-20(3)4/h11-12,16-17,20-21H,5-10,13-15,18-19H2,1-4H3 |

InChI Key |

SUPDBLGQIUQVLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Studies of 2 Ethylhexyl Isononyl Phthalate and Its Metabolites in Biological Systems

Metabolic Conversion Pathways

The metabolism of DEHP proceeds through two main phases. The first phase involves the hydrolysis of one of the ester linkages, and the second phase involves the oxidation of the remaining alkyl chain. mdpi.comumw.edu

Once DEHP enters the body, it is rapidly metabolized by nonspecific enzymes such as lipases and esterases present in the intestines, liver, and blood plasma. nih.govnih.govmdpi.comilacadofsci.com This initial enzymatic reaction is a hydrolysis step that cleaves one of the two 2-ethylhexyl ester bonds. wikipedia.org The product of this reaction is mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and the alcohol 2-ethylhexanol. rsc.orgmdpi.com MEHP is considered the primary and more biologically active metabolite of DEHP. mdpi.comnih.govnih.gov Studies show that this conversion is a crucial first step, as DEHP itself shows little to no activity with key metabolic regulators like peroxisome proliferator-activated receptors (PPARs), whereas MEHP can bind to and activate these receptors. umw.edunih.govresearchgate.net

The enzymes responsible for this hydrolysis are found in various tissues in mammals and other organisms. mdpi.comnih.gov In microorganisms, specific hydrolases capable of breaking down phthalate monoesters have also been identified. nih.gov

Following its formation, MEHP undergoes further biotransformation, primarily through the oxidation of its 2-ethylhexyl side chain. umw.edu This phase of metabolism generates a variety of secondary, oxidized metabolites. rsc.orgnih.gov This oxidative process occurs primarily in the liver. mdpi.com

Key secondary metabolites formed from the oxidation of MEHP include:

mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) : Formed by the hydroxylation of the alkyl chain. nih.govnih.gov

mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) : Formed by the subsequent oxidation of the hydroxyl group of MEHHP to a keto group. nih.govnih.govhealthmatters.io

mono(2-ethyl-5-carboxypentyl) phthalate (MECPP or 5cx-MEPP) : Formed by further oxidation of the side chain, resulting in a carboxylic acid group. researchgate.netnih.govnih.govmedchemexpress.com

mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) : Another carboxylic acid metabolite resulting from oxidation at a different position on the alkyl chain. researchgate.netnih.gov

In humans, these oxidized metabolites, particularly MEHHP, MEOHP, and MECPP, are found in urine at significantly higher concentrations than the primary metabolite MEHP. rsc.orgnih.govnih.gov For instance, urinary levels of MEHHP and MEOHP have been found to be about 10-fold higher than MEHP levels. nih.gov This indicates that oxidative metabolism is the major pathway for MEHP elimination. nih.gov After 24 hours following a single oral dose in a human volunteer, the excreted urinary metabolites consisted of 23.3% MEHHP, 18.5% MECPP, and 15.0% MEOHP, while MEHP accounted for only 5.9%. nih.gov These secondary metabolites can also be conjugated with glucuronic acid before excretion. rsc.orgnih.gov

| Metabolite | Percentage of Excreted Dose (%) |

|---|---|

| mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 23.3 |

| mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) | 18.5 |

| mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 15.0 |

| mono(2-ethylhexyl) phthalate (MEHP) | 5.9 |

| mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) | 4.2 |

Comparative Biotransformation Across Different Organismal Models

Significant species differences exist in the metabolism of DEHP. nih.gov These differences are observed in the activity of metabolic enzymes and the resulting profile of excreted metabolites. nih.govnih.gov

A comparative study measuring the activity of DEHP-metabolizing enzymes in the liver, lungs, kidneys, and small intestine of mice, rats, and marmosets revealed substantial variations. nih.gov Lipase (B570770) activity, which catalyzes the initial hydrolysis of DEHP to MEHP, showed the most dramatic differences, varying by 27- to 357-fold among the species and organs tested. nih.gov Mice exhibited the highest lipase activity, particularly in the small intestine, while marmosets had the lowest. nih.gov

The activity of UDP-glucuronyltransferase (UGT), which conjugates MEHP for excretion, was highest in mice, followed by rats and then marmosets, although these differences were less pronounced than for lipase activity. nih.gov Conversely, the activities of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), enzymes involved in the oxidative pathways, were generally higher in rats and marmosets than in mice. nih.gov

In fish, hydrolysis has also been identified as a major pathway for DEHP metabolism. nih.gov Studies in the sheepshead minnow showed that inhibiting hydrolysis led to a significant decrease in the formation of metabolites and a subsequent increase in the accumulation of the parent DEHP compound. nih.gov In vitro studies using mouse and human skeletal muscle cells have shown that both DEHP and its metabolite MEHP can inhibit myogenesis, suggesting that the metabolic processes and the activity of the metabolites occur across different cell types and species. mdpi.com While the oxidative metabolism of DEHP in humans and rodents results in similar types of urinary metabolites, the quantitative proportions can differ. nih.gov

| Enzyme | Species Comparison | Note |

|---|---|---|

| Lipase (DEHP → MEHP) | Mice > Rats > Marmosets | Activity was highest in the small intestines of mice. |

| UDP-glucuronyltransferase (UGT) | Mice > Rats > Marmosets | Activity for MEHP conjugation in liver microsomes. |

| Alcohol Dehydrogenase (ADH) | Marmosets > Rats / Mice | Activity in the liver was 1.6-3.9 times greater in marmosets. |

| Aldehyde Dehydrogenase (ALDH) | Rats / Marmosets > Mice | Activity was 2-14 times higher in rats and marmosets than in mice. |

Research on Enzymes Involved in Phthalate Metabolism

The biotransformation of phthalates is catalyzed by a range of enzymes. mdpi.comresearchgate.netnih.gov The complete degradation of phthalate esters is initiated by esterases and lipases, which hydrolyze the diesters to their corresponding monoesters and an alcohol. mdpi.comnih.govnih.gov

Esterases and Lipases : These hydrolase enzymes are responsible for the initial and critical step of converting a phthalate diester like DEHP into its monoester, MEHP. mdpi.comnih.gov Specific esterases that hydrolyze phthalate diesters have been purified from various sources, including mouse hepatic microsomes and human saliva. nih.gov A specific MEHP hydrolase has been isolated from a species of bacteria, Gordonia sp., which is capable of breaking down the monoester into phthalic acid and 2-ethylhexanol. nih.gov

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is involved in the Phase I oxidative metabolism of MEHP. mdpi.comnih.gov They catalyze the hydroxylation of the alkyl side chain, leading to the formation of metabolites like MEHHP. mdpi.com

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) : Following hydroxylation of the side chain, these enzymes are involved in its further oxidation. nih.gov ADH can oxidize the newly formed hydroxyl group (in MEHHP) to an aldehyde, and ALDH can then oxidize this aldehyde to a carboxylic acid, leading to metabolites such as MEOHP and MECPP. nih.gov Species differences in the activity of these enzymes contribute to the different metabolite profiles observed between rodents and primates. nih.gov

UDP-Glucuronyltransferase (UGT) : This is a Phase II enzyme that facilitates the excretion of phthalate metabolites. nih.gov It catalyzes the conjugation of MEHP and its oxidative metabolites with glucuronic acid, making them more water-soluble and easier to eliminate in urine. nih.govnih.gov

Phthalate CoA Ligase and Decarboxylase : In anaerobic bacteria, the degradation of phthalate involves a different set of enzymes. Phthalate is activated to phthaloyl-CoA by an ATP-dependent phthalate CoA ligase, which is then decarboxylated to benzoyl-CoA by a phthaloyl-CoA decarboxylase. researchgate.netnih.govresearchgate.net

Q & A

Basic: What analytical methodologies are recommended for quantifying 2-Ethylhexyl isononyl phthalate (DINP) in environmental matrices?

Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting DINP in environmental samples due to its high sensitivity and specificity for low-concentration phthalates . Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using nonpolar solvents (e.g., hexane), followed by derivatization to enhance volatility. For aqueous samples, SPE cartridges with C18 substrates are preferred to isolate phthalates from interfering polar compounds. Method validation should include recovery tests (spiked samples) and calibration curves spanning 0.1–100 µg/L to account for matrix effects .

Advanced: How can conflicting data on DINP’s endocrine-disrupting potency be reconciled across different in vitro assays?

Answer:

Discrepancies often arise from variability in cell lines (e.g., MCF-7 vs. HeLa), exposure durations, and metabolite interference. To resolve contradictions:

- Standardize assay conditions : Use OECD guidelines (e.g., Test No. 456 for steroidogenesis) to ensure consistent exposure times (24–72 hours) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Metabolite profiling : Employ LC-MS/MS to quantify DINP’s primary metabolites (e.g., mono-isononyl phthalate) and assess their bioactivity, as parent compounds may not directly interact with receptors .

- Dose-response modeling : Apply benchmark dose (BMD) analysis to compare potency thresholds across studies, accounting for non-monotonic responses at low doses .

Basic: What protocols ensure the stability of DINP during laboratory storage and handling?

Answer:

- Storage : Aliquot DINP stock solutions in amber glass vials under inert gas (argon or nitrogen) at −20°C to prevent oxidation and hydrolysis. Technical-grade DINP in hexane (e.g., 100 µg/mL) retains stability for ≥6 months under these conditions .

- Handling : Avoid prolonged exposure to UV light and high humidity. Pre-cool solvents and equipment to minimize thermal degradation during sample preparation .

Advanced: What experimental designs are critical for evaluating DINP’s long-term environmental persistence in benthic ecosystems?

Answer:

- Sediment-water partitioning : Conduct 28-day microcosm studies with spiked sediment (1–100 mg/kg) to measure DINP’s organic carbon-normalized partition coefficient () .

- Anaerobic degradation : Use sulfate-reducing bacterial consortia to assess biodegradation rates under anoxic conditions, with GC-MS monitoring of breakdown products (e.g., phthalic acid) .

- Field validation : Deploy passive samplers (e.g., polyethylene devices) in sediment cores for in situ measurement of DINP’s bioaccumulation factors (BAFs) in benthic organisms .

Basic: How can NMR spectroscopy confirm the structural integrity of synthesized DINP batches?

Answer:

- 1H NMR : Identify ester linkages (δ 4.0–4.3 ppm, multiplet for –CH2–O–CO–) and branched alkyl chains (δ 0.8–1.6 ppm, overlapping methyl/methylene signals).

- 13C NMR : Confirm carbonyl resonance at δ 168–170 ppm and absence of unreacted phthalic anhydride (δ 170–175 ppm) .

- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to assess purity (>98% for research-grade DINP) .

Advanced: What strategies differentiate primary vs. secondary metabolites of DINP in mammalian toxicokinetic studies?

Answer:

- Isotopic labeling : Synthesize deuterated DINP (e.g., DINP-d4) to track primary metabolites via LC-HRMS and distinguish them from endogenous compounds .

- Compartmental modeling : Use physiologically based pharmacokinetic (PBPK) models to predict metabolite distribution, integrating in vitro hepatic microsomal data (CYP450 activity) and urinary excretion rates .

- Adductomics : Apply high-resolution mass spectrometry to detect glutathione conjugates, indicative of phase II metabolism and secondary oxidative pathways .

Basic: What quality control measures are essential for DINP analysis in human biomonitoring studies?

Answer:

- Blanks : Include procedural blanks (solvent-only) and trip blanks (field samples) to monitor background contamination .

- Internal standards : Use deuterated phthalates (e.g., DEHP-d4) to correct for matrix effects and instrument drift .

- Batch validation : Analyze NIST SRM 3672 (phthalates in serum) to validate method accuracy (recovery: 85–115%) and precision (RSD <15%) .

Advanced: How can computational toxicology models predict DINP’s interactions with nuclear receptors?

Answer:

- Molecular docking : Simulate DINP’s binding affinity to PPARγ or ERα using AutoDock Vina, with force fields (e.g., AMBER) to account for ligand flexibility .

- QSAR modeling : Train models on phthalate datasets (e.g., EPA’s ToxCast) to predict endocrine activity based on substituent hydrophobicity (logP) and steric parameters .

- In silico metabolomics : Predict metabolite-receptor interactions using platforms like GLORY or MetaTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.